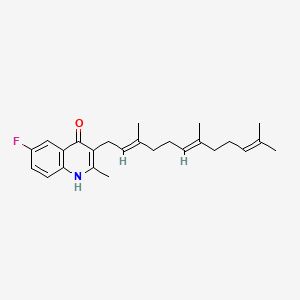
Mtb-cyt-bd oxidase-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mtb-cyt-bd oxidase-IN-4 is a chemical compound known for its inhibitory effects on the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme is a crucial component of the oxidative phosphorylation pathway in Mycobacterium tuberculosis, playing a vital role in maintaining the functionality of the metabolic pathway under stressful conditions. The inhibition of cytochrome bd oxidase has been identified as a potential target for anti-tubercular drug development due to its absence in eukaryotic cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mtb-cyt-bd oxidase-IN-4 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. The synthetic route typically includes the following steps:
Formation of Quinazoline Core: The quinazoline core is synthesized through the cyclization of anthranilic acid derivatives with formamide.
Substitution Reactions: The quinazoline core undergoes substitution reactions with phenethylamine derivatives to form N-phenethyl-quinazolin-4-yl-amines.
Final Product Formation: The final product, this compound, is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced purification techniques, such as chromatography and recrystallization, are employed to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Mtb-cyt-bd oxidase-IN-4 primarily undergoes the following types of reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with varying functional groups .
Applications De Recherche Scientifique
Mtb-cyt-bd oxidase-IN-4 has several scientific research applications, including:
Chemistry: The compound is used in the study of oxidative phosphorylation pathways and the development of inhibitors targeting cytochrome bd oxidase.
Biology: It is employed in research on Mycobacterium tuberculosis to understand the role of cytochrome bd oxidase in bacterial metabolism and survival under stress conditions.
Medicine: this compound is a potential candidate for anti-tubercular drug development, offering a novel mechanism of action against Mycobacterium tuberculosis.
Mécanisme D'action
Mtb-cyt-bd oxidase-IN-4 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This inhibition disrupts the oxidative phosphorylation pathway, leading to a decrease in ATP production and energy metabolism. The compound specifically targets the quinol oxidation site within the enzyme, preventing the transfer of electrons and ultimately causing bacterial cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aurachin D: A naturally derived inhibitor of cytochrome bd oxidase with similar inhibitory effects.
N-Phenethyl-Quinazolin-4-yl-Amines: A class of compounds structurally related to Mtb-cyt-bd oxidase-IN-4, with varying degrees of inhibitory activity.
Uniqueness
This compound stands out due to its high potency and specificity in inhibiting cytochrome bd oxidase. Its unique structure allows for effective binding to the enzyme’s active site, making it a promising candidate for anti-tubercular drug development .
Propriétés
Formule moléculaire |
C25H32FNO |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
6-fluoro-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C25H32FNO/c1-17(2)8-6-9-18(3)10-7-11-19(4)12-14-22-20(5)27-24-15-13-21(26)16-23(24)25(22)28/h8,10,12-13,15-16H,6-7,9,11,14H2,1-5H3,(H,27,28)/b18-10+,19-12+ |
Clé InChI |
GIQUYDLLRGLTHX-UBIAKTOFSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)F)CC=C(C)CCC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



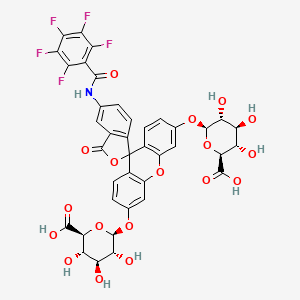
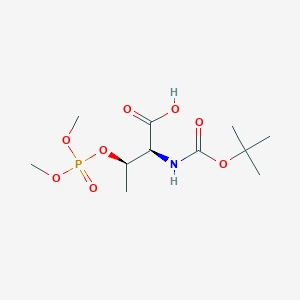

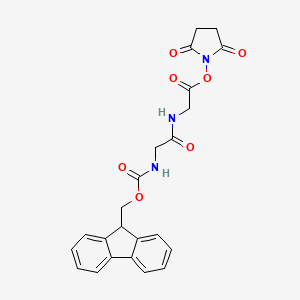
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
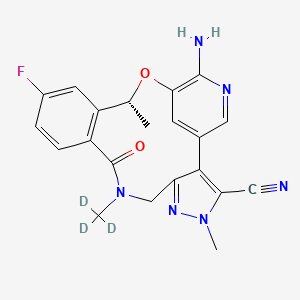

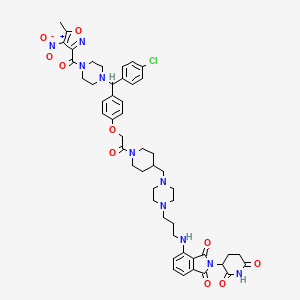
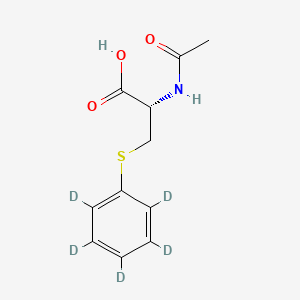

![2-amino-8-bromo-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12397094.png)


